molecular formula C23H27ClN2O5 B2741896 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride CAS No. 2193067-82-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride

Cat. No. B2741896
CAS RN: 2193067-82-0
M. Wt: 446.93
InChI Key: JFNICFINYFJKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic route to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride involves sequential reactions, including fluorene functionalization, carbamate formation, and morpholine coupling. Detailed synthetic protocols and optimization studies are documented in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure comprises a fluorene core, a carbamate group, and a morpholine side chain. The fluorene moiety provides rigidity and aromaticity, while the carbamate and morpholine functionalities contribute to solubility and reactivity. The stereochemistry of the amino acid center is crucial for its biological activity .

Scientific Research Applications

Chemical Synthesis and Derivative Studies

Chemical Properties and Synthesis Routes : The chemical and physiological properties of fluorene derivatives, such as 9-aminofluorene and its methoxy derivatives, have been investigated, revealing their reactions with ethyl chloroformate, maleic anhydride, and carbon dioxide. These studies provide a foundation for understanding the reactivity and potential applications of similar fluorene-based compounds in medicinal chemistry and material science (Neish, 2010).

Enzyme-Activated Surfactants : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs), demonstrating the potential of fluorene derivatives in nanotechnology and material science for creating homogeneous aqueous nanotube dispersions on-demand (Cousins et al., 2009).

Biological Evaluation and Applications

COX-2 Inhibitors Design : Research has focused on the synthesis and testing of novel compounds, including derivatives of morpholino and indomethacin, for their cyclooxygenase (COX-1 and COX-2) inhibition properties. This highlights the potential therapeutic applications of fluorene-related compounds in designing selective COX-2 inhibitors, which could lead to the development of new anti-inflammatory drugs with reduced side effects (Shi et al., 2012).

Fluorophore Development for Biomedical Analysis

Fluorescent Labeling Agents : The development of novel fluorophores, such as 6-methoxy-4-quinolone derivatives, demonstrates the use of fluorene-related compounds in biomedical analysis. These fluorophores exhibit strong fluorescence across a wide pH range in aqueous media, making them suitable for sensitive and efficient biomedical analyses (Hirano et al., 2004).

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-morpholin-4-ylethyl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5.ClH/c26-22(27)15-25(10-9-24-11-13-29-14-12-24)23(28)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-8,21H,9-16H2,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNICFINYFJKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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